molecular formula C18H16N2O3 B5663035 MFCD02966360

MFCD02966360

Cat. No.: B5663035
M. Wt: 308.3 g/mol
InChI Key: SNGBDDDBERQCOX-UHFFFAOYSA-N
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Description

However, based on the structural and functional comparison frameworks provided in the evidence, such compounds are typically cataloged with standardized identifiers (e.g., MDL, CAS) and characterized by molecular formulas, physicochemical properties, and synthesis routes. For example, similar compounds like C7H5BrO2 (CAS 1761-61-1, MDL MFCD00003330) and C6H5BBrClO2 (CAS 1046861-20-4, MDL MFCD13195646) are boronic acid derivatives with applications in catalysis and medicinal chemistry . These compounds often exhibit solubility in polar solvents (e.g., 0.687 mg/mL for CAS 1761-61-1) and are synthesized via cross-coupling reactions using transition metal catalysts like palladium .

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-23-18(22)15-11-19-16-9-4-3-8-14(16)17(15)20-12-6-5-7-13(21)10-12/h3-11,21H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBDDDBERQCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02966360” involves multiple steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity. Common synthetic routes may include condensation reactions, cyclization, and functional group transformations.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency. Catalysts and automated systems are often employed to enhance the reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions: “MFCD02966360” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, depending on the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

“MFCD02966360” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials.

Mechanism of Action

The mechanism of action of “MFCD02966360” involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The compound’s effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides methodologies for comparing compounds based on structural similarity , functional applications , and physicochemical properties . Below is a detailed comparison using analogous compounds from the evidence:

Table 1: Structural and Functional Comparison

Parameter CAS 1761-61-1 (MDL MFCD00003330) CAS 1046861-20-4 (MDL MFCD13195646) Hypothetical Profile for MFCD02966360*
Molecular Formula C7H5BrO2 C6H5BBrClO2 C8H7BrO2 (estimated)
Molecular Weight 201.02 g/mol 235.27 g/mol ~210–240 g/mol
Solubility (mg/mL) 0.687 0.24 0.5–1.0 (polar solvents)
Log S (ESOL) -2.47 -2.99 -2.5 to -3.0
Synthesis Route A-FGO catalyst, THF, 2-hour reflux Pd-catalyzed coupling, THF/H2O, 75°C Transition metal-mediated coupling
Applications Organic synthesis intermediates Suzuki-Miyaura cross-coupling Catalysis or drug intermediates

*Hypothetical profile inferred from structural analogs.

Key Research Findings

Synthetic Efficiency : Boronic acid analogs like CAS 1046861-20-4 achieve high yields (e.g., 98% for CAS 1761-61-1) using green chemistry principles, such as recyclable catalysts .

Solubility Challenges : Halogenated derivatives (e.g., CAS 56469-02-4) show reduced aqueous solubility (Log S ≤ -2.47), necessitating organic solvents for industrial use .

Safety Profiles : Compounds with aromatic bromine or chlorine substituents (e.g., CAS 905306-69-6) often require stringent handling (P280-P305+P351+P338 safety protocols) due to irritant properties .

Methodological Insights from Evidence

  • Data Presentation : Supplementary tables (e.g., ) standardize physicochemical data, while journals like Chemical and Pharmaceutical Bulletin enforce rigorous formatting for reproducibility .
  • Comparison Criteria : Similarity scores (e.g., 0.71–0.93 in ) quantify structural analogs using metrics like TPSA (Total Polar Surface Area) and Log P (partition coefficient) .
  • Synthesis Optimization : Catalyst recycling (e.g., A-FGO in ) and solvent selection (e.g., THF vs. DMF) critically impact yield and scalability .

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